Ethyl 4-pyridylacetate
Description
Contextualization of Ethyl 4-Pyridylacetate within Pyridine (B92270) Chemistry Research
This compound is an organic compound structurally defined as the ethyl ester of 4-pyridylacetic acid. chemicalbook.com Its molecular framework consists of a pyridine ring substituted at the 4-position with an ethyl acetate (B1210297) group (CH₂COOCH₂CH₃). This structure positions it as a key heterocyclic building block in the field of organic synthesis. chemicalbook.comsmolecule.combldpharm.com
The compound's utility in pyridine chemistry stems from the reactivity of its methylene (B1212753) group (the -CH₂- adjacent to the pyridine ring and the ester group), which is activated by the adjacent ester functionality. thieme-connect.de This reactivity allows it to serve as a versatile starting material for the synthesis of a wide array of more complex pyridine-containing structures. A common preparative method involves the esterification of 4-pyridylacetic acid with anhydrous ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid. prepchem.com
In synthetic chemistry, it is frequently employed as a precursor for other functional molecules. For instance, it is a starting material in the synthesis of ethyl-4-piperidylacetate and 4-piperidylethanol. chemicalbook.com Researchers have also utilized its hydrochloride salt to prepare starting materials for creating complex bicyclic structures. chemicalbook.com Furthermore, it participates in reactions to form fused heterocyclic systems, such as thienopyridines, through reactions involving its activated methylene group. thieme-connect.deabertay.ac.uk
Table 1: Physicochemical Properties of this compound
Click to view data
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2-(pyridin-4-yl)acetate | nih.gov |
| CAS Number | 54401-85-3 | nih.gov |
| Molecular Formula | C₉H₁₁NO₂ | nih.gov |
| Molecular Weight | 165.19 g/mol | nih.gov |
| Melting Point | 18-19 °C | chemicalbook.com |
| Boiling Point | 127-128 °C at 14 mmHg | chemicalbook.com |
| Density | 1.079 g/mL at 25 °C | chemicalbook.com |
| Refractive Index (n20/D) | 1.499 | chemicalbook.com |
| InChI Key | QVLJLWHOILVHJJ-UHFFFAOYSA-N | chemicalbook.comsigmaaldrich.com |
Significance of this compound in Contemporary Chemical and Biological Sciences
The importance of this compound extends beyond its role as a simple intermediate; it is a crucial component in the development of molecules with significant applications in both chemical and biological sciences. Its scaffold is integral to the synthesis of various target molecules with potential therapeutic and diagnostic value.
Research has demonstrated that this compound serves as a reagent in the synthesis of triarylethane phosphodiesterase 4 (PDE4) inhibitors, a class of molecules investigated for their anti-inflammatory properties. chemicalbook.com It has also been identified as a precursor for compounds showing potential as anticonvulsants and possessing neuropathic pain-attenuating properties. chemicalbook.com
In the field of bio-imaging, this compound is used in the synthesis of advanced chemical tools. For example, it was a key reactant in the preparation of a reversible ratiometric fluorescent probe designed to monitor glutathione (B108866) dynamics during the S-phase of the cell cycle. rsc.org This highlights its utility in creating sophisticated probes for studying complex biological processes.
Furthermore, the compound is a building block in agrochemical and pharmaceutical research. lookchem.com Derivatives of pyridylacetates are used to synthesize a variety of heterocyclic systems, including those containing thiourea (B124793), 1,2,4-triazole (B32235), 1,3,4-thiadiazole (B1197879), and 1,3,4-oxadiazole (B1194373) moieties. mdpi.comresearchgate.netnih.gov These heterocyclic structures are known to be pharmacophores in many biologically active compounds, and studies have shown that derivatives synthesized from pyridylacetates exhibit promising antimicrobial and antiviral activities. nih.govconsensus.app
Evolution of Research Perspectives on this compound
The research focus on this compound has evolved considerably over time. Initially regarded as a straightforward intermediate for creating substituted pyridines, its role has expanded as synthetic methodologies have become more sophisticated.
Early research often involved its use in classical condensation reactions. For example, it has been reacted with various aromatic aldehydes using a piperidine (B6355638) catalyst to produce α-pyridylcinnamate derivatives. researchgate.net It has also been used in alkylation reactions, such as in the synthesis of 2,6-dioxopiperidine derivatives, where it is reacted with reagents like ethyl iodide in the presence of a strong base. google.com
More recent research has positioned this compound as a key component in modern, highly efficient synthetic strategies. A notable example is its involvement in three-component coupling reactions for the synthesis of pyridylacetic acid derivatives. acs.org This approach allows for the construction of complex molecules from simpler precursors in a single step, demonstrating a shift towards more atom-economical and streamlined synthetic processes. The development of such methods underscores the compound's enduring value and adaptability in contemporary organic synthesis, moving from a simple building block to a versatile tool for constructing complex molecular architectures with tailored properties. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-pyridin-4-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)7-8-3-5-10-6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLJLWHOILVHJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202797 | |
| Record name | Ethyl pyridine-4-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54401-85-3 | |
| Record name | Ethyl 4-pyridineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54401-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl pyridine-4-acetate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl pyridine-4-acetate | |
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| Record name | Ethyl pyridine-4-acetate | |
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| Record name | Ethyl 4-pyridylacetate | |
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Ii. Synthetic Methodologies for Ethyl 4 Pyridylacetate
Established Synthetic Routes for Ethyl 4-Pyridylacetate
The most common methods for synthesizing this compound involve the direct esterification of 4-pyridylacetic acid. These methods can be broadly categorized into acid-catalyzed and enzyme-mediated processes.
Esterification is a widely used reaction to produce esters from carboxylic acids and alcohols. In the case of this compound, the reaction involves heating 4-pyridylacetic acid with ethanol (B145695) in the presence of a catalyst. chemguide.co.uk
The Fischer esterification method, which employs an acid catalyst, is a conventional approach for preparing this compound. masterorganicchemistry.com Strong acids such as concentrated sulfuric acid are typically used to catalyze the reaction between 4-pyridylacetic acid and an excess of ethanol. prepchem.comgoogle.com The reaction is generally carried out by refluxing the mixture to drive the equilibrium towards the formation of the ester. prepchem.com
A typical laboratory-scale synthesis involves dissolving 4-pyridylacetic acid in anhydrous ethanol, followed by the addition of concentrated sulfuric acid. The solution is then refluxed for an extended period, often around 18 hours, to ensure a high conversion rate. prepchem.com Following the reaction, the mixture is cooled and neutralized with a base, such as sodium hydroxide (B78521) or sodium carbonate solution. The this compound is then extracted using an organic solvent like ethyl acetate (B1210297) and purified by vacuum distillation. prepchem.com The use of a strong acid salt of the pyridine (B92270) carboxylic acid ester itself can also serve as a recyclable catalyst in a cyclic process. google.com
Table 1: Representative Acid-Catalyzed Esterification of 4-Pyridylacetic Acid
| Reactants | Catalyst | Solvent | Reaction Conditions | Product |
|---|
This table presents a representative protocol for the acid-catalyzed synthesis of this compound.
Enzymatic synthesis offers a milder and more environmentally friendly alternative to traditional chemical methods. nih.gov Lipases, such as Novozym 435 (an immobilized form of Candida antarctica lipase (B570770) B), are effective catalysts for the esterification of pyridine-based carboxylic acids. nih.govresearchgate.net These reactions are typically carried out in organic solvents under milder conditions than their acid-catalyzed counterparts, avoiding the use of harsh acids and high temperatures. nih.gov
In a typical enzymatic process, 4-pyridylacetic acid and ethanol would be mixed in a suitable organic solvent, such as n-hexane, along with the immobilized enzyme. The reaction is agitated at a controlled temperature, for instance, 50°C, for a period that can extend to 48 hours to achieve optimal yield. nih.gov One of the significant advantages of this method is the reusability of the enzyme catalyst, which can be recovered by simple filtration and reused for multiple reaction cycles. nih.gov
Table 2: Parameters for Enzymatic Synthesis of Pyridine Esters
| Parameter | Condition |
|---|---|
| Enzyme | Novozym 435 |
| Solvent | n-Hexane |
| Temperature | 50 °C |
| Agitation Speed | 150 rpm |
This table outlines typical optimal conditions for the enzymatic synthesis of pyridine esters, as demonstrated in related studies. nih.gov
Beyond direct esterification, other synthetic strategies can be employed to produce this compound or its derivatives.
An alternative approach to pyridylacetic esters involves starting from picolines (methylpyridines). For the analogous synthesis of ethyl 2-pyridylacetate, α-picoline is first metallated using a strong base like phenyllithium (B1222949) to form picolyllithium. This intermediate is then reacted with carbon dioxide (in the form of dry ice) to yield 2-pyridylacetic acid upon acidification. The resulting acid is subsequently esterified with ethanol in the presence of an acid catalyst, such as dry hydrogen chloride, to give the final ester product. orgsyn.org This multi-step process provides a route from readily available picoline precursors.
This compound can serve as a starting material for the synthesis of more complex molecules through alkylation reactions. The methylene (B1212753) group (the -CH2- group) between the pyridine ring and the ester group is activated and can be deprotonated by a suitable base to form an enolate. This enolate can then react with various alkylating agents. While specific examples detailing the alkylation of this compound are not prevalent in the provided context, the general principle of enolate alkylation is a fundamental transformation in organic synthesis. For instance, in related systems, the alkylation of ethyl 4,4,4-trifluoroacetoacetate has been studied, demonstrating the reactivity of similar methylene groups. rsc.org
Furthermore, the pyridine ring itself can undergo alkylation. Selective C-4 alkylation of the pyridine ring is a significant challenge due to competing reactions at the C-2 and C-6 positions. chemistryviews.org Modern synthetic methods have been developed to achieve regioselective C-4 alkylation of pyridines by using a removable blocking group on the nitrogen atom, which directs the alkylation to the desired position. chemistryviews.org
Advanced Synthetic Strategies and Innovations
Catalytic Approaches in this compound Synthesis
The esterification of 4-pyridylacetic acid with ethanol is fundamentally a catalyst-driven process. Modern synthetic chemistry has explored a variety of catalysts, moving from traditional homogeneous systems to more advanced heterogeneous and biocatalytic options to enhance reaction efficiency and sustainability.
Homogeneous Catalysis: The classical Fischer-Speier esterification remains a widely used method, typically employing strong mineral acids like sulfuric acid (H₂SO₄) as a catalyst. prepchem.com In this process, a solution of 4-pyridylacetic acid in anhydrous ethanol is refluxed in the presence of concentrated sulfuric acid. prepchem.com While effective, this method presents challenges, including corrosion of equipment and difficulties in separating the catalyst from the reaction mixture, which often requires neutralization and extraction steps, generating significant waste. nih.gov
Heterogeneous Catalysis: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been developed. These heterogeneous catalysts are advantageous due to their ease of separation from the reaction medium (often by simple filtration), potential for regeneration and reuse, and often milder reaction conditions. mdpi.commdpi.commdpi.com For esterification reactions, various types of solid acids are employed, including:
Acidic Ion-Exchange Resins: Polymers with sulfonic acid groups that can effectively catalyze esterification. mdpi.com
Zeolites: Microporous aluminosilicate (B74896) minerals with strong acid sites that can act as shape-selective catalysts. mdpi.comdoaj.org
Supported Acids: Active catalytic species, such as Brønsted or Lewis acids, immobilized on inert supports like silica (B1680970) or polymer matrices. researchgate.net
Biocatalysis: The use of enzymes, particularly lipases, as biocatalysts represents a significant advancement in ester synthesis. nih.gov Lipases operate under mild conditions of temperature and pH, exhibit high selectivity (chemo-, regio-, and enantioselectivity), and reduce the formation of byproducts. researchgate.net A notable innovation is the one-pot, chemoenzymatic synthesis of (R)-1-(pyridin-4-yl)ethyl acetate, a closely related compound, using a tandem catalyst. This system involves a palladium component for the hydrogenation of a precursor, and a lipase for the subsequent kinetic resolution and esterification, achieving a final product yield of 48.62%. nih.gov Immobilized lipases are particularly favored as they can be easily recovered and reused, enhancing the economic viability of the process. nih.gov
Table 1: Comparison of Catalytic Approaches for Ester Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous | H₂SO₄, HCl, p-TsOH nih.govmdpi.com | High activity, low cost. | Difficult to separate, corrosive, generates waste. nih.gov |
| Heterogeneous | Zeolites, Acidic Resins, Supported Acids mdpi.commdpi.com | Easy separation, reusable, less corrosive. mdpi.commdpi.com | Can have lower activity than homogeneous catalysts, potential for leaching. |
| Biocatalysts | Immobilized Lipases (e.g., from Candida antarctica) nih.govnih.gov | High selectivity, mild reaction conditions, environmentally benign. | Higher initial cost, potential for enzyme denaturation, slower reaction rates. |
Green Chemistry Principles in Synthetic Design for this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound is increasingly being viewed through this lens, with a focus on safer solvents, atom economy, and renewable resources.
Alternative Solvents and Solvent-Free Conditions: A primary goal of green chemistry is to minimize the use of volatile organic compounds (VOCs). acs.org While traditional synthesis might use solvents like toluene, research is pushing towards more benign alternatives. nih.gov Green solvents that are being explored for various organic syntheses include water, supercritical fluids, ionic liquids, and bio-based solvents like ethyl lactate. nih.govresearchgate.netnih.gov Water is a particularly attractive medium as it is non-toxic, non-flammable, and inexpensive. nih.gov Furthermore, developing solvent-free reaction conditions is a key area of innovation, which reduces waste and simplifies purification processes. deakin.edu.aursc.orgresearchgate.netmdpi.com
Energy Efficiency: Advanced synthetic methods also focus on reducing energy consumption. Biocatalytic reactions, which run at or near ambient temperatures, are significantly more energy-efficient than traditional methods that require high temperatures for refluxing. nih.govnih.gov
Optimization of Reaction Conditions and Yields
Maximizing the yield of this compound requires careful optimization of several reaction parameters. The principles of chemical kinetics and equilibrium, particularly Le Châtelier's principle, guide this process.
Effect of Temperature: Reaction temperature has a profound impact on both the rate of reaction and the position of the equilibrium. For the synthesis of the related compound ethyl acetate, an optimal temperature range of 80-85°C has been identified when using a sulfuric acid catalyst. hillpublisher.com In biocatalytic systems, the optimal temperature is dictated by the enzyme's stability and activity profile; for example, a lipase-catalyzed synthesis of ethyl acetate showed a maximum yield at 55°C, with higher temperatures leading to denaturation. researchgate.net The chemoenzymatic synthesis of (R)-1-(pyridin-4-yl)ethyl acetate was optimized at a mild 50°C. nih.gov
Molar Ratio of Reactants: Esterification is a reversible reaction. To shift the equilibrium toward the product side and maximize the yield, an excess of one of the reactants, typically the less expensive one (ethanol), is used. sci-hub.se Studies on the esterification of oleic acid with ethanol have shown that increasing the molar ratio of ethanol-to-acid from 1:1 to 3:1 significantly increases the product yield. doaj.orgcetjournal.it However, an excessive amount of alcohol can sometimes complicate downstream purification.
Catalyst Concentration: The amount of catalyst used can influence the reaction rate. While a higher concentration can speed up the reaction, it may not always lead to a higher yield and can increase costs and the potential for side reactions. Optimization studies for ethyl acetate synthesis have explored various catalyst loadings to find the ideal balance between reaction speed and efficiency. hillpublisher.com
Removal of Water: As water is a product of the esterification reaction, its removal can drive the equilibrium towards the formation of more ester, thereby increasing the yield. This can be achieved through techniques such as azeotropic distillation or the use of dehydrating agents.
Table 2: Influence of Reaction Parameters on Esterification Yield
| Parameter | General Effect on Yield | Illustrative Optimal Value | Rationale |
|---|---|---|---|
| Temperature | Increases reaction rate but can negatively affect equilibrium and enzyme stability. | 50°C (Enzymatic) nih.gov, 80-85°C (Acid-catalyzed) hillpublisher.com | Balances reaction kinetics with catalyst stability and reaction equilibrium. |
| Reactant Molar Ratio (Alcohol:Acid) | Increasing the ratio shifts equilibrium to favor product formation. | 3:1 (Ethanol:Oleic Acid) cetjournal.it | Le Châtelier's principle; drives the reaction forward. |
| Catalyst Type | Choice of catalyst affects rate, selectivity, and process sustainability. | Palladium-Lipase tandem catalyst nih.gov | A highly selective biocatalytic approach allows for asymmetric synthesis under mild conditions. |
| Water Removal | Continuous removal of water shifts equilibrium to favor product formation. | N/A | Le Châtelier's principle; prevents the reverse (hydrolysis) reaction. |
Iii. Chemical Reactivity and Transformations of Ethyl 4 Pyridylacetate
Reactions at the Pyridine (B92270) Nitrogen
The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic center. This reactivity is central to quaternization and coordination reactions.
The pyridine nitrogen of ethyl 4-pyridylacetate can be readily alkylated to form quaternary pyridinium (B92312) salts. uiowa.edunih.gov This process, known as quaternization, enhances the reactivity of the pyridine ring and is a key step in the synthesis of various functionalized molecules. For instance, the reaction with alkyl halides, such as ethyl iodide or n-octyl iodide, in the presence of a base like potassium t-butoxide, leads to the formation of the corresponding N-alkylpyridinium halide. google.com These quaternization reactions are often exothermic. google.com The resulting pyridinium salts are precursors to a variety of dipoles, including pyridinium ylides and imides, which are useful in cycloaddition reactions for creating new heterocyclic structures. nih.gov Benzaldehyde has been successfully condensed with the methiodide of this compound. researchgate.netresearchgate.net
The nitrogen atom of the pyridine ring in this compound can act as a ligand, coordinating to metal ions to form coordination complexes. nih.gov This property is utilized in the design of various metal-containing compounds with specific chemical and physical properties. For example, this compound can be incorporated into larger ligand frameworks, which can then chelate to metal ions. An eighteen-membered macrocycle containing two pyridine rings and four acetate (B1210297) pendant arms has been shown to form highly stable complexes with trivalent lanthanide ions. rsc.org In some instances, the entire this compound molecule, including the carbonyl oxygen of the acetate group, can participate in coordination. In the coordination polymer [Zn(C7H6NO2)2(H2O)2]n, the zinc(II) cation is coordinated by four pyridylacetate anions. researchgate.net The stability and properties of these metal complexes are influenced by factors such as the nature of the metal ion, the solvent, and the presence of other ligands. nih.gov
Reactions at the Acetate Moiety
The acetate portion of this compound contains an activated methylene (B1212753) group (the CH₂ group adjacent to the carbonyl) and an ester functional group, both of which are sites for various chemical reactions.
The active methylene group in this compound can be deprotonated by a base to form a carbanion, which is a potent nucleophile. This carbanion can then participate in condensation reactions with various electrophiles, most notably aldehydes and ketones. researchgate.netresearchgate.net
A significant class of condensation reactions involving this compound is its reaction with aromatic aldehydes. researchgate.netrsc.org These reactions are typically catalyzed by a base, such as piperidine (B6355638) or sodium ethoxide, and lead to the formation of new carbon-carbon bonds. researchgate.netresearchgate.net
Table 1: Condensation Reactions of this compound with Aromatic Aldehydes
| Aromatic Aldehyde | Catalyst | Product Type | Reference |
| Benzaldehyde | Piperidine | α-Pyridylcinnamate | researchgate.net |
| Substituted Benzaldehydes | Piperidine | α-Pyridylcinnamate | researchgate.net |
| o-Aminobenzaldehyde | Piperidine | 3-Pyridylquinolin-2-ol | researchgate.net |
| Salicylaldehyde (B1680747) | Piperidine | 3-Pyridylcoumarin | researchgate.net |
The most common outcome of the condensation of this compound with aromatic aldehydes is the formation of ethyl α-(4-pyridyl)cinnamates. researchgate.net This reaction, often a type of Knoevenagel or Claisen-type condensation, involves the initial formation of a carbanion at the methylene group of the acetate, which then attacks the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the resulting aldol-type adduct yields the α,β-unsaturated ester, the α-pyridylcinnamate. researchgate.net The reaction is generally carried out in a solvent like ethanol (B145695) with a catalytic amount of a base. researchgate.net While a range of aromatic aldehydes can be used, the nature of the substituent on the aromatic ring can influence the reaction, though often the primary product remains the α-pyridylcinnamate. researchgate.net
Condensation Reactions of this compound
With Aromatic Aldehydes
Cyclization Reactions to Form Quinolin-2-ols and Coumarins
This compound can undergo condensation reactions with specific aromatic aldehydes to yield heterocyclic structures like quinolin-2-ols and coumarins. researchgate.net
When this compound is reacted with o-aminobenzaldehyde in the presence of a piperidine catalyst in ethanol, it leads to the formation of 3-(4'-pyridyl)quinolin-2-ol. researchgate.net Similarly, a reaction with salicylaldehyde under the same conditions yields 3-(4'-pyridyl)coumarin. researchgate.net These reactions highlight the ability of the active methylene group in this compound to participate in cyclization cascades, forming fused heterocyclic systems.
With Aromatic Ketones
While direct condensation of this compound with aromatic ketones has been reported to be unsuccessful, the methiodide salt of the ester shows enhanced reactivity. researchgate.net For instance, the reaction of this compound methiodide with o-aminoacetophenone results in the formation of 4-methyl-3-(4'-pyridyl)quinolin-2-ol methiodide. researchgate.net This demonstrates that quaternization of the pyridine nitrogen increases the acidity of the methylene protons, facilitating the condensation with less reactive ketone carbonyls.
Alkylation of the Alpha-Carbon of this compound
The alpha-carbon, the carbon atom adjacent to the carbonyl group of the ester, is acidic and can be deprotonated by a suitable base to form a nucleophilic enolate. This enolate can then react with electrophiles, such as alkyl halides, in an SN2-type reaction to introduce an alkyl group at this position. google.compressbooks.pub
A common strong, sterically hindered base used for this purpose is potassium t-butoxide. google.com The reaction is typically carried out in a dry solvent like t-butanol under an inert atmosphere. google.com For example, the reaction of this compound with ethyl iodide in the presence of potassium t-butoxide yields the corresponding alpha-ethylated product. google.com This alkylation is an exothermic reaction. google.com The choice of the alkylating agent can vary, with alkyl iodides being effective reagents. google.com This method is crucial for synthesizing derivatives with substituents on the alpha-carbon, which can then be used to create more complex molecules. google.com
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| This compound | Ethyl iodide | Potassium t-butoxide | t-Butanol | α-ethyl-4-pyridylacetic ester |
| This compound | n-Octyl iodide | Potassium t-butoxide | t-Butanol | α-octyl-4-pyridylacetic ester |
Amidation and Hydrolysis Reactions
The ester group of this compound can be converted to an amide through a process called amidation. This typically involves reacting the ester with an amine. rsc.org This reaction is fundamental in peptide coupling and the synthesis of various amide-containing compounds. wisc.edu
Hydrolysis of the ester functional group in this compound yields 4-pyridylacetic acid. prepchem.com This reaction can be carried out under either acidic or basic conditions. chemguide.co.uk Alkaline hydrolysis, often referred to as saponification, is typically performed by heating the ester with a dilute alkali solution, such as sodium hydroxide (B78521). chemguide.co.uk This process is generally irreversible and leads to the formation of the carboxylate salt, which can then be acidified to obtain the carboxylic acid. chemguide.co.uk The kinetics of the alkaline hydrolysis of this compound have been studied in various solvent systems, including dimethyl sulfoxide (B87167) (DMSO)-water mixtures. rsc.orgrsc.org The rate of hydrolysis is influenced by the solvation of both the ester and the transition state. rsc.orgrsc.org
Derivatization Strategies of this compound
The structural features of this compound make it a valuable starting material for the synthesis of a wide array of derivatives. These derivatization strategies often target the ester functionality, the active methylene group, or the pyridine ring to construct novel heterocyclic compounds with potential applications in various fields of chemistry.
Synthesis of Novel Heterocyclic Derivatives
This compound serves as a key building block for the synthesis of diverse heterocyclic systems. mdpi.comnih.gov Through multi-step reaction sequences, the core structure can be elaborated to incorporate other heterocyclic moieties. For instance, novel derivatives linking the pyridyl ring to thiosemicarbazide (B42300), 1,2,4-triazole (B32235), 1,3,4-thiadiazole (B1197879), and 1,3,4-oxadiazole (B1194373) have been synthesized. mdpi.comnih.gov These synthetic pathways often begin with the conversion of the ethyl ester to a hydrazide, which then undergoes further cyclization and condensation reactions. mdpi.com
Thiourea-Containing Derivatives
A notable class of derivatives synthesized from this compound are those containing a thiourea (B124793) moiety. mdpi.comorcid.org The synthesis of these compounds often involves a multi-step process. mdpi.com A common route starts with the hydrazinolysis of this compound to form the corresponding hydrazide. mdpi.com This hydrazide is then reacted with an appropriate isothiocyanate to yield a thiosemicarbazide. mdpi.com Subsequent intramolecular cyclization of the thiosemicarbazide can lead to the formation of various five-membered heterocycles like 1,2,4-triazoles, which can be further functionalized to include a thiourea group. mdpi.comnih.gov
For example, 4-amino-5-(pyridin-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be reacted with an appropriate isothiocyanate in refluxing acetonitrile (B52724) to produce thiourea-containing 1,2,4-triazole derivatives. mdpi.com The structures of these complex molecules are typically confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry. mdpi.comnih.gov
| Starting Material | Reagent 1 | Reagent 2 | Product |
| This compound | Hydrazine hydrate | - | 4-Pyridylacetohydrazide |
| 4-Pyridylacetohydrazide | Isothiocyanate | - | N-substituted-2-(pyridin-4-yl)acetohydrazidecarbothioamide |
| 4-Amino-5-(pyridin-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Isothiocyanate | Acetonitrile | 1-(Substituted phenyl)-3-[5-(pyridin-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thiourea derivative |
Preparation of 2,6-Dioxopiperidine Derivatives
This compound is a key starting material for the synthesis of certain 2,6-dioxopiperidine derivatives, such as pyridoglutethimide. The process involves a two-step, one-pot reaction. The first step is an alkylation of the α-carbon of this compound. The second step is a Michael addition reaction with acrylamide (B121943) to construct the piperidine-2,6-dione ring.
The reaction is typically carried out in a dry aprotic solvent like t-butanol under an inert atmosphere. A strong base, potassium t-butoxide, is used to deprotonate the methylene carbon of this compound, forming a reactive enolate. This enolate then reacts with an alkyl halide (e.g., n-octyl iodide or ethyl iodide). Following the alkylation, acrylamide is added to the reaction mixture, followed by another portion of potassium t-butoxide, to initiate the cyclization, yielding the 3-alkyl-3-(4-pyridinyl)-2,6-piperidinedione.
Table 1: Synthesis of 3-Alkyl-3-(4-pyridinyl)-2,6-piperidinedione
| Starting Material | Reagent 1 | Reagent 2 | Base | Solvent | Product | Yield |
| This compound | n-Octyl iodide | Acrylamide | Potassium t-butoxide | t-Butanol | 3-Octyl-3-(4-pyridinyl)-2,6-piperidinedione | - |
| This compound | Ethyl iodide | Acrylamide | Potassium t-butoxide | t-Butanol | 3-Ethyl-3-(4-pyridinyl)-2,6-piperidinedione (Pyridoglutethimide) | 56% |
Synthesis of 4-Piperidylethanol and 4-Piperidylacetate Derivatives
This compound serves as a precursor for the synthesis of both 4-piperidylethanol and ethyl 4-piperidylacetate through reduction reactions. chemicalbook.comsanhua-chem.com
The synthesis of ethyl 4-piperidylacetate involves the selective reduction of the pyridine ring while keeping the ester group intact. This is typically achieved through catalytic hydrogenation, where the pyridine ring is reduced to a piperidine ring.
To synthesize 4-piperidylethanol , a more extensive reduction is required that affects both the pyridine ring and the ethyl ester functionality. A classical method for this transformation is the Bouveault-Blanc reduction, using sodium metal in absolute ethanol. This powerful reducing agent combination reduces the pyridine ring to piperidine and concurrently reduces the ester to a primary alcohol, yielding 4-piperidylethanol.
Synthesis of 4-(Pyridyl) Isosteres
This compound is employed as a reactant in the synthesis of 4-(pyridyl) isosteres of the opioid analgesic meperidine. chemicalbook.comsanhua-chem.comjkbio.cn In these analogues, the 4-phenyl group of meperidine is replaced by a pyridyl group. The synthesis involves the alkylation of this compound with a bis(2-chloroethyl)amine (B1207034) derivative. researchgate.net This key reaction step constructs the central 1-methyl-4-(4-pyridyl)piperidine-4-carboxylate core structure of the meperidine isostere. The choice of the 2-, 3-, or 4-pyridylacetate isomer is a critical determinant of the final compound's biological activity. researchgate.net
Iv. Spectroscopic and Analytical Characterization of Ethyl 4 Pyridylacetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy of ethyl 4-pyridylacetate reveals distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The spectrum typically shows signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the ethyl ester group. The characteristic chemical shifts (δ) are influenced by the electron-withdrawing nature of the pyridine ring and the ester functionality.
The protons on the pyridine ring appear as two distinct doublets in the downfield region, which is typical for a 4-substituted pyridine. The methylene (B1212753) protons of the ethyl group appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons, in turn, appear as a triplet. The methylene protons adjacent to the pyridine ring appear as a singlet.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| ~8.50 | d | 2H, Pyridine ring (H-2, H-6) |
| ~7.25 | d | 2H, Pyridine ring (H-3, H-5) |
| ~4.15 | q | 2H, -O-CH₂-CH₃ |
| ~3.60 | s | 2H, Pyridyl-CH₂- |
| ~1.25 | t | 3H, -O-CH₂-CH₃ |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. nih.gov The spectrum of this compound shows distinct resonances for each unique carbon atom. The carbonyl carbon of the ester group is typically observed at the lowest field (highest ppm value) due to the strong deshielding effect of the double-bonded oxygen. The carbons of the pyridine ring appear in the aromatic region, with their specific shifts influenced by the nitrogen atom and the substituent. The aliphatic carbons of the ethyl group and the methylene bridge appear at higher fields. uoi.gr
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~171 | C=O (Ester) |
| ~150 | Pyridine ring (C-2, C-6) |
| ~145 | Pyridine ring (C-4) |
| ~124 | Pyridine ring (C-3, C-5) |
| ~61 | -O-CH₂-CH₃ |
| ~41 | Pyridyl-CH₂- |
| ~14 | -O-CH₂-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov For this compound, the molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (165.19 g/mol ). nih.gov
The fragmentation of the molecular ion is predictable based on the structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. The base peak, which is the most intense peak in the spectrum, often corresponds to a particularly stable fragment. For this compound, a prominent peak is observed at m/z 92. nih.gov This can be attributed to the stable pyridylmethyl cation formed after the cleavage of the ester group.
Table 3: Key Fragments in the Mass Spectrum of this compound nih.gov
| m/z | Proposed Fragment Structure | Significance |
|---|---|---|
| 165 | [C₉H₁₁NO₂]⁺ | Molecular Ion (M⁺) |
| 93 | [C₆H₇N]⁺ | Fragment from cleavage |
| 92 | [C₆H₆N]⁺ | Top Peak |
| 29 | [C₂H₅]⁺ | Ethyl fragment |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uoi.gr The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the ester and the pyridine ring. nih.gov A strong absorption band is observed for the carbonyl (C=O) stretching of the ester group. Other significant bands correspond to C-O stretching, aromatic C=C and C-N stretching of the pyridine ring, and C-H stretching from both the aromatic and aliphatic parts of the molecule.
Table 4: Characteristic IR Absorption Bands for this compound nih.gov
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3000-3100 | C-H Stretch | Aromatic (Pyridine) |
| ~2850-3000 | C-H Stretch | Aliphatic (-CH₂, -CH₃) |
| ~1735 | C=O Stretch | Ester |
| ~1600, ~1500 | C=C and C=N Stretch | Aromatic (Pyridine) |
| ~1150-1300 | C-O Stretch | Ester |
X-ray Crystallography for Structural Elucidation of Derivatives
While X-ray crystallography requires a solid, crystalline sample, it provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. Although data for this compound itself may not be widely available if it is a liquid or low-melting solid at room temperature, this technique is invaluable for studying its solid derivatives.
For instance, research on derivatives like 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline has utilized X-ray powder diffraction (XRPD) to determine its crystal system, space group, and unit-cell parameters. researchgate.net Such studies confirm the molecular connectivity and provide insights into the packing of molecules in the crystal lattice. researchgate.net Similarly, single-crystal X-ray diffraction has been used to study coordination complexes and cocrystals of related vinyl pyridine derivatives, revealing details about molecular planarity and intermolecular interactions that govern the solid-state structure. researchgate.net
Chromatographic Methods for Purity and Analysis
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.
Gas Chromatography (GC): GC is a common method for determining the purity of volatile compounds like this compound. Purity levels are often reported based on GC analysis, with commercial grades typically exceeding 98%. tcichemicals.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for both the analysis and purification of compounds. In the analysis of complex mixtures, HPLC can be used to quantify the amount of this compound. neliti.com It is also employed to isolate specific compounds from reaction mixtures. neliti.com
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for the initial separation and identification of compounds in a mixture. neliti.com For this compound, a suitable mobile phase, such as a mixture of hexanes and ethyl acetate (B1210297), would be used to separate the compound from starting materials and byproducts on a silica (B1680970) gel plate. neliti.comrsc.org
Flash Chromatography: For purification on a larger scale, flash chromatography is often employed. This technique uses a solvent gradient (e.g., hexanes:ethyl acetate) to separate the desired product from impurities. rsc.org
Gas Chromatography (GC)
Gas chromatography, often coupled with mass spectrometry (GC-MS), is a well-established technique for the analysis of volatile and semi-volatile compounds like this compound. The compound's volatility makes it amenable to GC analysis, which separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
While specific, detailed chromatographic conditions such as column type, temperature programming, and retention times for this compound are not extensively detailed in peer-reviewed literature, its analysis by GC-MS is confirmed through spectral databases. The mass spectrum of this compound obtained by GC-MS provides a unique fragmentation pattern that serves as a chemical fingerprint for its identification. The National Institute of Standards and Technology (NIST) database includes mass spectrometry data for this compound, confirming its characterization by this method. nih.gov The key mass-to-charge ratios (m/z) observed in the electron ionization (EI) mass spectrum are summarized below.
Table 1: GC-MS Fragmentation Data for this compound
| Property | Value |
| NIST Number | 340406 |
| Library | Main Library |
| Top m/z Peaks | 92, 29, 93 |
Data sourced from PubChem. nih.gov
The fragmentation pattern, particularly the top mass-to-charge ratio (m/z) peaks, is used to confirm the structure of the molecule. For this compound, the most abundant ion peak (base peak) is typically observed at m/z 92. nih.gov
Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For this compound and its derivatives, reverse-phase HPLC (RP-HPLC) is a common and effective approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase.
Research has identified a suitable RP-HPLC method for the analysis of this compound. This method utilizes a specialized reverse-phase column with low silanol (B1196071) activity, which is beneficial for achieving good peak shape with basic compounds like pyridines. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous solution containing an acid, like phosphoric acid, to control the ionization of the analyte and improve peak symmetry. For applications requiring mass spectrometry (MS) detection, a volatile acid like formic acid is substituted for phosphoric acid.
Table 2: HPLC Method for this compound
| Parameter | Condition |
| Column Type | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
While the general conditions are established, specific parameters such as flow rate, column dimensions, and the resulting retention time can vary. For illustrative purposes, a detailed method for a related ester, ethyl acetoacetate, using the same Newcrom R1 column is presented below, showcasing a complete set of analytical parameters.
Table 3: Example HPLC Method for a Related Compound (Ethyl Acetoacetate) on a Newcrom R1 Column
| Parameter | Condition |
| Column Dimensions | 3.2 x 100 mm, 5 µm particle size |
| Mobile Phase | MeCN/H₂O - 20/80% v/v |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 200 nm |
| Retention Time (tR) | 3.62 min |
| Sample Diluent | MeCN/H₂O - 20/80% v/v |
This table provides an example of a complete HPLC method on the specified column type, but it is for the analysis of ethyl acetoacetate, not this compound.
The pyridine ring in this compound contains a chromophore that allows for straightforward detection using a UV-Vis detector, a standard component of most HPLC systems.
V. Theoretical and Computational Investigations of Ethyl 4 Pyridylacetate
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ethyl 4-pyridylacetate, DFT studies have been employed to understand its fundamental chemical properties, such as electronic distribution and reactivity. These calculations are typically performed using specific functionals and basis sets, for instance, the B3LYP functional with a 6-311G+(d,p) basis set, to achieve a balance between accuracy and computational cost.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive.
For this compound, DFT calculations have been used to determine these energy values. These theoretical calculations provide a quantitative measure of its electronic properties, which are fundamental to predicting its behavior in chemical reactions. nih.gov The energy of these orbitals dictates how the molecule interacts with other species, influencing everything from reaction rates to the types of bonds it can form.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.50 |
| ELUMO | -0.91 |
| HOMO-LUMO Gap (ΔE) | 5.59 |
The nucleophilicity of pyridine (B92270) derivatives is a key aspect of their chemistry, influencing their use as catalysts and their role in synthesis. DFT calculations can be used to establish a theoretical nucleophilicity scale. One common method relates the nucleophilicity (N) to the HOMO energy, often using a reference electrophile like tetracyanoethylene (B109619) (TCE). nih.gov
Studies on a series of 4-substituted pyridines, including this compound, have utilized DFT to compute nucleophilicity values. These theoretical values often show a strong correlation with experimentally determined nucleophilicity, validating the computational approach. nih.gov By establishing a reliable theoretical model, it becomes possible to predict the nucleophilic character of new, unsynthesized analogues. This predictive power allows for the in silico design of novel pyridine derivatives with enhanced or tailored nucleophilicity for specific applications. nih.gov For this compound, the calculated nucleophilicity provides a quantitative basis for its reactivity in reactions where it acts as a nucleophile. nih.gov
Molecular Docking and Dynamics Simulations
While specific molecular docking and dynamics simulations focused solely on this compound are not extensively detailed in the literature, its presence as a ligand in a solved protein crystal structure (PDB ID: 5R6X) confirms its interaction with biological macromolecules and provides a strong foundation for such computational studies. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might bind to the active site of a protein receptor. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them to identify the most stable binding mode.
Following docking, molecular dynamics (MD) simulations can be employed to study the behavior of the ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, revealing the stability of the binding pose, the flexibility of the protein and ligand, and key interactions (like hydrogen bonds) that stabilize the complex. Such studies have been performed on closely related molecules, like N-ethyl-4-(pyridin-4-yl)benzamide derivatives, to understand their binding affinities and interactions with targets like Rho-associated kinase-1 (ROCK1). nih.govnih.gov These simulations help elucidate the structural basis of molecular recognition and can guide the optimization of lead compounds.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org The goal of QSAR is to develop a predictive model that can estimate the activity of novel compounds before they are synthesized and tested. This approach is a cornerstone of modern medicinal chemistry, saving significant time and resources. mdpi.comfiveable.me
For the pyridyl scaffold present in this compound, QSAR studies have been successfully applied. For instance, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been conducted on N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors. nih.govnih.gov These models correlate the biological activity of a series of compounds with their 3D properties, such as steric and electrostatic fields. The resulting models can generate contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease biological activity, thereby guiding the design of more potent analogues. nih.gov
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features typically include hydrophobic centroids, aromatic rings, hydrogen bond acceptors, hydrogen bond donors, and positive or negative ionizable groups.
Pharmacophore models can be developed based on a set of active ligands (ligand-based) or from the structure of a ligand-receptor complex (structure-based). nih.gov Given that this compound is known to bind to a protein target (as evidenced by PDB ID: 5R6X), a structure-based pharmacophore model could be developed. nih.gov This model would define the essential spatial arrangement of interaction points within the protein's active site. Such a model serves as a 3D query for virtual screening of large chemical databases to identify new, structurally diverse compounds that fit the pharmacophoric requirements and are therefore likely to be active.
Vi. Biomedical and Pharmaceutical Research Applications of Ethyl 4 Pyridylacetate Derivatives
Medicinal Chemistry and Drug Discovery
The versatility of the ethyl 4-pyridylacetate structure allows for the synthesis of a diverse library of compounds. These derivatives have been investigated for their potential to interact with various biological targets, leading to the discovery of molecules with promising therapeutic effects, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, pain-attenuating, and antiviral properties.
Anticancer Activities
Pyridine-based compounds are integral to the development of new anticancer agents, with several approved drugs containing this heterocyclic motif. hra.nhs.uk Research into novel derivatives has revealed promising anti-proliferative activity against various human cancer cell lines.
One area of investigation involves pyridine-ureas, which have demonstrated significant growth inhibitory activity. hra.nhs.uk For instance, certain pyridine-urea derivatives have shown potent efficacy against the MCF-7 breast cancer cell line. Compound 8e , a pyridine-urea derivative, exhibited an IC₅₀ value of 0.22 µM, making it significantly more active than the standard chemotherapy drug Doxorubicin (IC₅₀ = 1.93 µM) and the targeted therapy Sorafenib (IC₅₀ = 4.50 µM) in this cell line. hra.nhs.uk These compounds are believed to exert their effects, in part, by inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis. hra.nhs.uk
Other synthetic strategies have yielded 2-amino substituted phenyl nicotinonitriles. Derivatives with hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) substitutions on a diphenyl ether moiety have shown notable activity against the A-549 lung cancer cell line, with IC₅₀ values of 16.74 µM and 10.57 µM, respectively. nih.gov Furthermore, 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been evaluated, showing moderate cytotoxicity against K562 (chronic myelogenous leukemia) cells. nih.gov
The mechanism behind the anticancer effects of some pyridine (B92270) derivatives is linked to their ability to induce cell cycle arrest and apoptosis. nih.gov Flow cytometric analysis of MCF-7 cells treated with certain methyl, pyridine, and cyano substituted compounds revealed cell cycle detention at the G2/M phase, ultimately leading to programmed cell death. nih.gov
| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC₅₀) |
|---|---|---|---|
| Pyridine-Urea | Compound 8e | MCF-7 (Breast) | 0.22 µM hra.nhs.uk |
| Pyridine-Urea | Sorafenib (Reference) | MCF-7 (Breast) | 4.50 µM hra.nhs.uk |
| Diphenyl Ether-Based Pyridine | -OCH₃ Substituted | A-549 (Lung) | 10.57 µM nih.gov |
| Diphenyl Ether-Based Pyridine | -OH Substituted | A-549 (Lung) | 16.74 µM nih.gov |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine | Compound 3f | K562 (Leukemia) | Moderate Cytotoxicity nih.gov |
Anti-inflammatory Properties
Derivatives of the pyridine scaffold have been investigated for their potential to mitigate inflammatory processes. Research has focused on their ability to inhibit key enzymes and mediators involved in the inflammatory cascade.
A study on 3-hydroxy-pyridine-4-one derivatives demonstrated significant anti-inflammatory effects in animal models. mdpi.comacs.org In a carrageenan-induced paw edema test in rats, one such derivative, designated as Compound A, produced a 67% inhibition of inflammation at a dose of 20 mg/kg, an effect comparable to the standard anti-inflammatory drug indomethacin, which showed 60% inhibition. mdpi.com The proposed mechanism for these derivatives relates to their iron-chelating properties. Key enzymes in the inflammation pathway, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent (iron-containing), suggesting that chelating iron could disrupt their pro-inflammatory activity. mdpi.com
Further research into 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives has identified compounds with selective inhibitory activity against cyclooxygenase-2 (COX-2). nih.gov Compound 3f from this series showed an IC₅₀ value of 9.2 µmol/L against COX-2, while its IC₅₀ against COX-1 was 21.8 µmol/L, indicating a degree of selectivity for the inducible inflammatory enzyme over the constitutive one. nih.gov Additionally, pyridine- and thiazole-based hydrazides have been synthesized and evaluated for their ability to inhibit protein denaturation, a hallmark of inflammation. These compounds displayed IC₅₀ values ranging from 46.29 to 100.60 µg/mL in an in vitro bovine serum albumin denaturation assay. mdpi.com
| Compound Class | Specific Derivative | Assay / Model | Key Finding |
|---|---|---|---|
| 3-Hydroxy-Pyridine-4-One | Compound A | Carrageenan-Induced Paw Edema (Rat) | 67% inhibition at 20 mg/kg mdpi.com |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine | Compound 3f | In Vitro COX-2 Inhibition | IC₅₀ = 9.2 µmol/L nih.gov |
| Pyridine-Thiazole Hydrazide | Series 5g-5l | In Vitro Protein Denaturation | IC₅₀ range: 46.29–100.60 µg/mL mdpi.com |
Antimicrobial Activity
The rise of multidrug-resistant pathogens has spurred the search for new antimicrobial agents, and pyridine derivatives have emerged as a promising scaffold. Their structural features can be modified to enhance activity against a broad spectrum of bacteria and fungi.
One series of novel pyridine derivatives incorporating an imidazo[2,1-b] mdpi.comthiadiazole moiety was synthesized and evaluated for antimicrobial activity. The 4-F substituted compound 17d from this series demonstrated potent antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL, which was twice the activity of the control drug gatifloxacin (B573) (MIC=1.0 µg/mL). Against the fungus Candida albicans (ATCC 9763), compounds 17a and 17d showed activity equivalent to the standard antifungal fluconazole, with an MIC of 8 µg/mL.
In another study, Mannich bases derived from 2-ethoxybenzylidene isonicotinohydrazide were synthesized. Several of these compounds exhibited high antibacterial activity against Gram-positive species like Bacillus subtilis and Staphylococcus aureus, and Gram-negative species such as Pseudomonas aeruginosa and Escherichia coli, with MIC values ranging from 6.25 to 12.5 µg/mL. These compounds also displayed significant antifungal activity against C. albicans and C. glabrata with an MIC of 12.5 µg/mL.
Furthermore, new pyridine-based half-sandwich Ru(II) complexes have been developed. Complex C5 showed the highest antibacterial activity (0.63 mg/mL) against S. aureus, Bacillus cereus, E. coli, and Salmonella enteritidis, while complex C8 was most effective against C. albicans (MIC = 0.31 mg/mL).
| Compound Class | Specific Derivative | Microorganism | Activity (MIC) |
|---|---|---|---|
| Pyridine-Imidazo[2,1-b] mdpi.comthiadiazole | Compound 17d | Bacteria (General) | 0.5 µg/mL |
| Pyridine-Imidazo[2,1-b] mdpi.comthiadiazole | Compounds 17a, 17d | Candida albicans | 8 µg/mL |
| Mannich Base of Isonicotinohydrazide | Compounds 12, 15, 16, 17 | Various Bacteria | 6.25–12.5 µg/mL |
| Pyridine-based Ru(II) Complex | Complex C5 | S. aureus, E. coli, etc. | 0.63 mg/mL |
| Pyridine-based Ru(II) Complex | Complex C8 | Candida albicans | 0.31 mg/mL |
Anticonvulsant Properties
Derivatives containing the pyridine scaffold have been investigated for their potential in managing seizures, a hallmark of epilepsy. Research has focused on synthesizing novel compounds and evaluating their efficacy in established preclinical models of epilepsy.
A series of isatin-based derivatives, which incorporate a pyridine-related structural motif, were synthesized and tested for anti-seizure activity using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (PTZ) models in mice. The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is a model for absence seizures. Several of the synthesized compounds exhibited favorable protection in both models.
Specifically, compounds 4a , 4b , and 4h demonstrated anti-seizure effects at a dose of 30 mg/kg. Other compounds, such as 4g and 4l , were active at a dose of 100 mg/kg. The study highlighted that all methoxylated derivatives (4j, 4k, 4l ) showed significant anti-seizure activity in the MES model. Compound 4k (with a meta-methoxy group) was particularly active in the PTZ model across all tested doses, suggesting potential efficacy against absence seizures. These findings indicate that such derivatives could serve as lead compounds for the development of new anticonvulsant agents.
| Compound Class | Specific Derivative(s) | Anticonvulsant Model | Effective Dose |
|---|---|---|---|
| Isatin-based Derivative | 4a, 4b, 4h | MES / PTZ | 30 mg/kg |
| Isatin-based Derivative | 4g, 4l | MES / PTZ | 100 mg/kg |
| Isatin-based Derivative (Methoxylated) | 4j, 4k, 4l | MES | Significant Activity |
| Isatin-based Derivative (m-Methoxy) | 4k | PTZ | Active at all tested doses |
Neuropathic Pain Attenuation
Neuropathic pain, a chronic condition resulting from nerve damage, is often difficult to treat with existing therapies. Researchers are exploring novel molecular targets and compounds, including pyridine derivatives, to address this unmet medical need.
One promising approach involves the development of 1H-Imidazo[4,5-b]pyridine derivatives as potent and selective inhibitors of the bromodomain and extra-terminal (BET) proteins. These proteins are involved in regulating gene expression related to inflammation. By inhibiting BET proteins, these compounds aim to reduce the neuroinflammation and neuronal excitability that drive neuropathic pain. An optimized compound from this class, DDO-8926 , was shown to significantly alleviate mechanical hypersensitivity in a mouse model of spared nerve injury. This effect was linked to the inhibition of pro-inflammatory cytokine expression.
Another class of compounds, tetrahydropyridopyrimidine derivatives, has also been synthesized and evaluated for efficacy in neuropathic pain models. nih.gov In both the chronic constriction injury (CCI) and partial sciatic nerve ligation (PSNL) models, derivatives 4b and 4d showed promising antiallodynic and antihyperalgesic effects. nih.gov Further investigation into their mechanism suggested that these compounds work by suppressing the inflammatory component of neuropathic pain and preventing oxidative and nitrosative stress. nih.gov
| Compound Class | Specific Derivative | Proposed Mechanism | Key Finding in Animal Model |
|---|---|---|---|
| 1H-Imidazo[4,5-b]pyridine | DDO-8926 | BET Protein Inhibition | Alleviated mechanical hypersensitivity |
| Tetrahydropyridopyrimidine | 4b, 4d | Anti-inflammatory, Antioxidant | Showed antiallodynic and antihyperalgesic effects nih.gov |
Antiviral Activity, Including HIV-1
The pyridine nucleus is a key component in a variety of compounds that exhibit potent antiviral activity, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). These derivatives often function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of antiretroviral drugs.
Pyridine N-oxide derivatives represent a distinct class of anti-HIV compounds. Some members of this class act exclusively by inhibiting the HIV-1 reverse transcriptase (RT) enzyme. However, other closely related derivatives show a broader spectrum of activity, inhibiting not only HIV-1 but also HIV-2 and Simian Immunodeficiency Virus (SIV). This broader activity suggests a different mechanism of action, possibly interfering with HIV gene expression at a post-integrational step. The most active congener reported in one study, JPL-133 , had an EC₅₀ (50% effective concentration) of 0.05 µg/mL against HIV-1 in cell cultures.
Another review of pyridine-containing heterocycles highlights their diverse mechanisms of viral inhibition, which include RT inhibition, polymerase inhibition, and interference with viral maturation, among others. The development of these compounds is crucial due to the ongoing challenge of drug resistance in viral infections.
| Compound Class | Specific Derivative | Virus Target | Activity (EC₅₀) | Mechanism of Action |
|---|---|---|---|---|
| Pyridine N-oxide | JPL-133 | HIV-1 | 0.05 µg/mL | Reverse Transcriptase Inhibition / Post-integration effects |
| Pyridine N-oxide | Various | HIV-1, HIV-2, SIV | Variable | Interference with gene expression |
Phosphodiesterase 4 Inhibition
This compound serves as a key reagent in the synthesis of triarylethane phosphodiesterase 4 (PDE4) inhibitors nih.gov. PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in cells frontiersin.org. The inhibition of PDE4 leads to increased cAMP levels, which has profound anti-inflammatory effects frontiersin.orgcbsa-asfc.gc.ca. This mechanism is particularly relevant in immune cells, where PDE4 is the most prevalent PDE isoform frontiersin.org.
The therapeutic potential of PDE4 inhibitors has been investigated for a variety of inflammatory and central nervous system disorders. These conditions include chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and rheumatoid arthritis frontiersin.orgcbsa-asfc.gc.ca. By leveraging the structure of this compound, chemists can construct more complex molecules designed to fit into the active site of the PDE4 enzyme, blocking its activity and producing a therapeutic effect. Several small-molecule PDE4 inhibitors have received FDA approval for treating human diseases, underscoring the importance of this class of drugs and the chemical building blocks used to create them nih.govnih.gov.
Local Anesthetic Activity
The investigation of pyridine-based compounds for local anesthetic properties has a history dating back to the mid-20th century. Early research explored pyridin-4-carbonic acid derivatives for their potential to induce local anesthesia . While direct and recent evidence for the local anesthetic activity of this compound derivatives is limited in contemporary literature, historical synthetic medicinal programs have examined related structures. For instance, a 1957 study focusing on a search for new and improved local anesthetics synthesized and evaluated compounds derived from 4-pyridylacetic acid, noting that one such derivative offered good anesthetic action with low irritation.
Development of Targeted Therapies and Diagnostic Tools
Derivatives of the this compound core structure are being developed for advanced applications in targeted therapy and diagnostics. A key strategy involves conjugating these derivatives to targeting moieties or imaging agents to direct them to specific tissues or cells. This approach aims to enhance efficacy and reduce off-target effects.
An example of this is the use of 4-pyridylacetic acid, the parent acid of this compound, in the synthesis of fluorescently labeled bioconjugates for imaging purposes researchgate.net. In one study, a derivative, para-pyridyl-risedronate (pRIS), was synthesized from 4-pyridylacetic acid and subsequently conjugated to the near-infrared fluorescent dye, IRDye 800CW researchgate.net. Such conjugates can be used to visualize biological processes and structures, aiding in diagnostics and research. This demonstrates the utility of the pyridylacetate scaffold as a platform for creating sophisticated tools for modern medicine. Bioconjugation strategies are critical in the development of targeted photodynamic diagnosis and therapy for cancer, where photosensitizers are linked to tumor-targeting molecules nih.gov.
Pharmacokinetic and Pharmacodynamic Studies
While specific pharmacokinetic studies on this compound itself are not extensively detailed in the literature, valuable insights can be drawn from studies on its close structural isomer, 2-pyridylacetic acid. In biological systems, esters like this compound are expected to undergo rapid hydrolysis to their corresponding carboxylic acid (4-pyridylacetic acid) and ethanol (B145695). Therefore, the pharmacokinetics of the parent acid are highly relevant.
Pharmacokinetic analysis of 2-pyridylacetic acid, a major metabolite of the drug betahistine (B147258), has been performed in healthy human volunteers nih.gov. These studies provide a model for how pyridylacetic acid structures are absorbed, distributed, metabolized, and excreted (ADME). Following oral administration of a parent compound, the resulting 2-pyridylacetic acid metabolite exhibits significant interindividual variation in its disposition nih.gov. The data collected from these studies are crucial for understanding the behavior of this class of compounds in the body.
| Pharmacokinetic Parameter | Value (for 2-pyridylacetic acid) | Notes |
|---|---|---|
| Cmax (Maximum Plasma Concentration) | 339.4 ng/mL (Range: 77.3-776.4 ng/mL) | Following a single 24 mg oral dose of betahistine mesylate nih.gov. |
| t½ (Elimination Half-life) | 5.2 h (Range: 2.0-11.4 h) | Shows significant variation among individuals nih.gov. |
| AUC₀-t (Area Under the Curve) | 1153.5 ng·h/mL (Range: 278.5-3150.8 ng·h/mL) | Represents total drug exposure over time nih.gov. |
Cytotoxicity Assessments
A significant area of research for this compound derivatives is in oncology, specifically in the assessment of their cytotoxic effects against various cancer cell lines. By modifying the core structure, scientists have synthesized novel compounds with potent anti-proliferative activity.
For example, a series of new indole-acylhydrazone derivatives synthesized from 4-pyridinone showed concentration-dependent cytotoxicity against human breast cancer cell lines MCF-7 and MDA-MB-231 researchgate.net. Similarly, certain 1,3,4-thiadiazole (B1197879) derivatives incorporating the acetate (B1210297) structure have been evaluated for their anticancer activity against cell lines such as human leukemia (HL-60) and human ovarian cancer (SK-OV-3) dss.go.th. One such compound with a 4-methoxyphenyl (B3050149) substituent demonstrated notable activity against the SK-OV-3 cell line dss.go.th. These studies often use the MTT assay to quantify cell viability and determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.
| Derivative Class | Cell Line | Cancer Type | IC₅₀ Value |
|---|---|---|---|
| Indole-acylhydrazone derivatives | MCF-7 | Breast Cancer | < 25 µg/mL researchgate.net |
| Indole-acylhydrazone derivatives | MDA-MB-231 | Breast Cancer | 25-50 µg/mL researchgate.net |
| 2-amido-1,3,4-thiadiazole derivative (with 4-methoxyphenyl) | SK-OV-3 | Ovarian Cancer | 19.5 µM dss.go.th |
Vii. Advanced Applications and Emerging Research Areas
Material Science Applications
The presence of the pyridine (B92270) ring in Ethyl 4-pyridylacetate is key to its applications in material science, particularly in the functionalization of metal surfaces.
This compound is utilized for grafting onto self-adhesive gold substrates. This application leverages the fundamental chemical affinity between the nitrogen atom in the pyridine ring and gold surfaces. The lone pair of electrons on the nitrogen atom can form a coordinate bond with the gold, allowing for the creation of self-assembled monolayers (SAMs).
Mechanism of Interaction: The formation of a stable layer on the gold substrate is predicated on the interaction between the pyridine moiety and the metal. Pyridine-terminated molecules are known to form highly ordered and densely packed SAMs on gold surfaces. The nitrogen atom acts as a Lewis base, donating its electron pair to the gold surface, which acts as a Lewis acid. This interaction results in the chemisorption of the molecule onto the substrate, creating a stable, functionalized surface. The orientation of the this compound molecules within the monolayer can be influenced by factors such as solvent, temperature, and the concentration of the solution used during the grafting process. This ability to modify surfaces at the molecular level is critical for developing new materials with tailored properties for applications in sensors, electronics, and biocompatible coatings.
Catalysis
In the field of catalysis, the pyridine nucleus of this compound allows it to function as a ligand in the formation of transition metal complexes. These complexes can exhibit significant catalytic activity in a variety of organic reactions.
Pyridine derivatives are well-established as effective ligands in organometallic chemistry. They can coordinate with a wide range of transition metals, such as palladium, nickel, and cobalt, to form stable and catalytically active complexes. The electronic properties of the pyridine ring can be tuned by substituents, which in turn influences the catalytic performance of the metal center.
Potential Catalytic Roles: While specific research detailing this compound as a ligand in a widely commercialized catalytic process is not abundant, its structural motifs are present in ligands for significant reactions. For instance, palladium-pyridine complexes are known to be efficient pre-catalysts for cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. The nitrogen atom of the pyridine ring coordinates to the metal center, stabilizing it and modulating its reactivity. This compound could potentially be used to synthesize such catalysts, where the ester group might further influence solubility and stability. Similarly, cobalt and iron complexes with pyridine-based ligands have been developed for polymerization reactions.
| Metal Center | Potential Catalytic Application | Role of Pyridine Ligand |
| Palladium (Pd) | Suzuki-Miyaura, Heck cross-coupling | Stabilizes the metal center, modulates electronic properties |
| Nickel (Ni) | Suzuki coupling | Forms catalytically active complexes |
| Cobalt (Co) | Ethylene polymerization | Part of the chelate ligand structure |
| Iron (Fe) | Transfer hydrogenation | Forms catalytically active complexes |
Flavor and Fragrance Industry Applications (Excluding specific sensory descriptions)
This compound serves as a valuable intermediate in the synthesis of more complex molecules for the flavor and fragrance industry. Its utility stems from the reactivity of both the pyridine ring and the ethyl ester functional group.
As an intermediate, this compound is a building block rather than a final fragrance compound itself. It is used in multi-step syntheses to produce a variety of aroma chemicals. The ester group can undergo reactions such as transesterification to introduce different alcohol moieties, or it can be hydrolyzed and subsequently modified. The pyridine ring can also be subjected to various chemical transformations to build more complex heterocyclic structures that are integral to certain fragrance profiles. This versatility makes it a useful component in the synthetic chemist's toolbox for creating novel fragrance ingredients.
Viii. Future Directions and Research Outlook
Exploration of Novel Synthetic Pathways
While established methods for the synthesis of Ethyl 4-pyridylacetate exist, such as the Fischer esterification of 4-pyridylacetic acid with ethanol (B145695) in the presence of a strong acid catalyst prepchem.com, future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes. The exploration of novel catalytic systems, including biocatalysis and heterogeneous catalysis, could offer significant advantages by minimizing waste, reducing reaction times, and avoiding harsh reaction conditions.
Future synthetic research may explore:
Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times and improve yields for the esterification process and subsequent derivatization reactions.
Continuous Flow Chemistry: Implementing flow chemistry setups can enhance safety, improve scalability, and allow for precise control over reaction parameters, leading to higher purity products.
Novel Coupling Strategies: Investigating new cross-coupling reactions could provide alternative pathways to the core structure or its precursors, offering greater flexibility in molecular design. For instance, methods used for the synthesis of other functionalized pyridine (B92270) derivatives, such as nucleophilic displacement reactions, could be adapted to create novel synthetic routes to this compound precursors researchgate.net.
Design and Synthesis of Advanced this compound Analogues with Enhanced Bioactivity
Given that this compound has been identified as a starting material for pharmacologically active compounds, including phosphodiesterase 4 inhibitors and potential anticonvulsants chemicalbook.com, a significant future direction is the rational design and synthesis of advanced analogues with improved therapeutic properties. By modifying the core structure, researchers can fine-tune the molecule's pharmacological profile to enhance potency, selectivity, and pharmacokinetic properties.
Drawing inspiration from the synthesis of derivatives of the isomeric Ethyl 2-pyridylacetate, a variety of heterocyclic moieties could be incorporated to create novel analogues . The strategic introduction of different functional groups and ring systems can lead to compounds with a broad spectrum of biological activities.
Table 1: Potential Strategies for Analogue Design
| Modification Strategy | Target Moiety/Substituent | Potential Enhancement |
|---|---|---|
| Side Chain Elongation/Modification | Introduction of different alkyl or aryl groups | Altering lipophilicity and target binding |
| Pyridine Ring Substitution | Addition of electron-donating or -withdrawing groups | Modulating electronic properties and metabolic stability |
| Ester Group Replacement | Conversion to amides, hydrazides, or other bioisosteres | Enhancing hydrogen bonding capabilities and stability |
| Heterocyclic Annulation | Fusion with rings like triazole, thiadiazole, or oxadiazole | Creating rigid scaffolds to improve target specificity |
Research efforts will focus on synthesizing libraries of these new analogues. For example, converting the ester functional group to a hydrazide creates a versatile intermediate that can be further reacted with isothiocyanates to form thiosemicarbazides. These, in turn, can be cyclized to generate 1,2,4-triazole (B32235) or 1,3,4-thiadiazole (B1197879) rings, moieties known to be present in compounds with potent antimicrobial, anticonvulsant, and anti-inflammatory activities .
In-depth Mechanistic Studies of Biological Interactions
While preliminary studies have pointed towards the potential of this compound derivatives as anticonvulsants and for attenuating neuropathic pain chemicalbook.com, the underlying molecular mechanisms remain largely unexplored. A crucial area for future research is the elucidation of how these molecules interact with their biological targets. In-depth mechanistic studies are essential to understand their mode of action, identify specific receptors or enzymes they modulate, and rationalize their structure-activity relationships (SAR).
Future investigations will likely employ a combination of computational and experimental techniques:
Molecular Docking and Simulation: In silico studies can predict the binding modes of this compound analogues with known neurological targets, such as ion channels, transporters, or enzymes, helping to prioritize compounds for synthesis and testing.
Biochemical and Cellular Assays: In vitro assays are necessary to confirm the predicted biological activity and determine the potency and selectivity of new derivatives against their targets.
Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy could be used to obtain high-resolution structures of lead compounds bound to their target proteins, providing invaluable insights for further drug design and optimization.
Understanding these fundamental biological interactions is critical for transforming promising "hit" compounds into viable clinical candidates.
Development of High-Throughput Screening Methods for Drug Discovery
To efficiently explore the therapeutic potential of large libraries of newly synthesized this compound analogues, the development and application of high-throughput screening (HTS) methods are indispensable. HTS allows for the rapid, automated testing of thousands of compounds against a specific biological target, significantly accelerating the initial stages of drug discovery bmglabtech.com.
The HTS process generally involves several key stages, starting with the testing of a compound library at a single concentration, followed by confirmation of the initial "hits," and finally, detailed dose-response analysis to determine the potency (e.g., EC₅₀ or IC₅₀) of the confirmed compounds nih.gov.
Table 2: Common HTS Assay Technologies
| Technology | Principle | Typical Application |
|---|---|---|
| Fluorescence Intensity (FI) | Measures changes in the emission of fluorescent light from a labeled molecule or cell. | Enzyme activity, cell viability assays enamine.net. |
| Fluorescence Resonance Energy Transfer (FRET) | Measures energy transfer between two light-sensitive molecules in close proximity. | Protein-protein interactions, binding assays enamine.net. |
| Time-Resolved Fluorescence (TRF) | Uses long-lived fluorophores to reduce background noise from scattered light and autofluorescence. | High-sensitivity binding assays enamine.net. |
| Luminescence | Measures light produced by a chemical or enzymatic reaction. | Reporter gene assays, ATP-based viability assays bmglabtech.comenamine.net. |
| AlphaScreen® | A bead-based assay that measures the interaction of molecules through the generation of a chemiluminescent signal. | Detection of biomolecular interactions bmglabtech.comenamine.net. |
Future research will involve designing and optimizing specific HTS assays tailored to the targets of interest for this compound derivatives. This could involve cell-based assays to screen for anticonvulsant activity or biochemical assays targeting specific enzymes. The integration of robotics, liquid handling systems, and sophisticated data analysis software will be essential to manage the large scale of these screening campaigns bmglabtech.comnih.gov.
Investigation of Environmental and Toxicological Profiles of New Derivatives
As novel and more potent analogues of this compound are developed, it is imperative to conduct thorough investigations into their environmental fate and toxicological profiles. The history of chemistry has shown that enhanced biological or industrial functionality can sometimes be accompanied by unforeseen environmental or health risks, a phenomenon known as "regrettable substitution" rsc.org.
Future research must proactively assess the potential risks associated with new derivatives. This includes:
Ecotoxicology Studies: Evaluating the impact of new compounds on various aquatic and terrestrial organisms to understand their potential ecological effects rsc.org.
Biodegradation and Persistence: Determining how readily these new molecules are broken down in the environment. Pyridine itself may biodegrade in water but can sorb to soils and sediments nih.gov. The persistence of new derivatives must be evaluated.
Bioaccumulation Potential: Assessing the likelihood of these compounds accumulating in the tissues of organisms. Physicochemical properties, such as the octanol-water partition coefficient (log Kow), can provide an initial indication of bioaccumulation risk rsc.org.
In Vitro and In Vivo Toxicology: Conducting a battery of tests to identify potential human health hazards, including cytotoxicity, genotoxicity, and specific organ toxicity. While data on many pyridine derivatives is sparse, a proactive approach is necessary to ensure the safety of new chemical entities nih.gov.
By integrating these environmental and toxicological assessments early in the development process, researchers can prioritize compounds that are not only effective but also possess a favorable safety profile, ensuring that scientific advancement does not come at the cost of environmental or human health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
